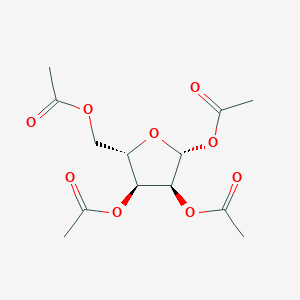

1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)18-5-10-11(19-7(2)15)12(20-8(3)16)13(22-10)21-9(4)17/h10-13H,5H2,1-4H3/t10-,11-,12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNHAHWGVLXCCI-CYDGBPFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10358660 | |

| Record name | 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144490-03-9 | |

| Record name | β-L-Ribofuranose, 1,2,3,5-tetraacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144490-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10358660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-L-Ribofuranose, tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose?

An In-depth Technical Guide to the Chemical Properties and Applications of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of complex, stereochemically defined molecules is paramount. Nucleoside analogs, which form the backbone of numerous antiviral and anticancer therapies, require precisely engineered chemical building blocks. This compound (CAS No. 144490-03-9) stands out as a critical acetylated ribofuranose pharmaceutical intermediate.[1] It is a fully protected derivative of L-ribofuranose, a sugar enantiomeric to the naturally occurring D-ribose found in RNA.[2]

The strategic placement of four acetyl groups on the L-ribofuranose core serves a dual purpose: it enhances the compound's stability and solubility in common organic solvents, and it provides controlled reactivity, allowing chemists to perform selective derivatizations.[3][4] This guide offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid under standard conditions.[2][3] Its physical properties are well-defined, making it a reliable reagent in multi-step synthetic pathways. The acetylation of the hydroxyl groups significantly alters the polarity of the parent L-ribose, rendering it soluble in organic solvents such as chloroform and slightly soluble in methanol and pyridine, while being only sparingly soluble in water.[2][3]

Table 1: Core Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 144490-03-9 | [5] |

| Molecular Formula | C₁₃H₁₈O₉ | [5][6] |

| Molecular Weight | 318.28 g/mol | [5][6] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 80-83 °C | [2] |

| Optical Rotation | [α]20/D +12.5 ± 0.5°, c=2.4% in CHCl₃ | |

| Solubility | Chloroform (Sparingly), Methanol (Slightly) | [2][7] |

Structural Elucidation

The structure of this compound is defined by its L-ribofuranose core and the specific stereochemistry at the anomeric carbon (C1). The "beta" (β) designation indicates that the acetyl group at C1 is on the same side of the furanose ring as the C4 substituent (the CH₂OAc group). This specific stereoisomer is crucial for the synthesis of β-L-nucleoside analogs.

-

IUPAC Name: [(2S,3S,4S,5R)-3,4,5-triacetyloxyoxolan-2-yl]methyl acetate

-

InChI Key: IHNHAHWGVLXCCI-CYDGBPFRSA-N

-

SMILES: CC(=O)OC[C@@H]1O[C@H]1OC(C)=O

Caption: General workflow for L-nucleoside analog synthesis.

Applications in Drug Development

This compound is a well-established precursor for the synthesis of the antiviral agent Levovirin. [8][9]Levovirin is the L-enantiomer of the broad-spectrum antiviral drug ribavirin. The use of the L-isomer can offer advantages in terms of metabolic stability and toxicity profiles. More broadly, this intermediate is used to create a variety of L-nucleoside analogs investigated for their potential as antiviral (e.g., against HIV and Hepatitis C) and anticancer agents. [10][11]

Recommended Synthesis Protocol

The synthesis of 1,2,3,5-Tetra-O-acetyl-L-ribofuranose from L-ribose is a multi-step process that requires careful control of reaction conditions to maximize the yield of the desired β-anomer. [8][12]The process generally involves acetal formation, acetylation, and acetolysis.

Experimental Procedure

-

Step 1: Acetylation of L-Ribose:

-

Suspend L-ribose in a suitable solvent system, such as a mixture of acetic anhydride and acetic acid. [12] 2. Add pyridine to the flask, which acts as a catalyst and acid scavenger. [8][12] 3. In an ice bath, slowly add a strong acid catalyst, such as concentrated sulfuric acid, while maintaining the internal temperature at approximately 0-5 °C. [12] 4. Allow the reaction to warm to room temperature and stir for 1.5-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). [12]* Step 2: Workup and Extraction:

-

Once the reaction is complete, cool the mixture in an ice bath and quench by adding it to ice water.

-

Extract the aqueous mixture with an organic solvent, such as dichloromethane or diisopropyl ether. [12] 3. Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid) and then with a saturated sodium chloride solution (brine). [12] 4. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a yellow oil. [12]* Step 3: Purification and Anomer Separation:

-

The crude product is typically a mixture of α- and β-anomers. [8][12]Analysis by HPLC can determine the anomeric ratio. [12] 2. The pure β-anomer can be isolated from the mixture via recrystallization from a suitable solvent, such as diethyl ether, or through column chromatography on silica gel. [8][9] Causality: The use of pyridine and sulfuric acid in acetic anhydride drives the complete acetylation of all hydroxyl groups. The subsequent workup is critical for removing acidic impurities and isolating the acetylated sugar. The final purification step is essential as only the pure β-anomer is desired for many stereoselective glycosylation reactions. [13]

-

Spectroscopic Profile

While specific spectra for the L-isomer are not as commonly published as for its D-enantiomer (CAS 13035-61-5), the NMR and mass spectra are expected to be identical, as these techniques are achiral.

-

¹H NMR: The proton NMR spectrum (in CDCl₃) of the D-isomer shows characteristic signals that would be mirrored in the L-isomer. Key shifts include the anomeric proton (H1) around 6.17 ppm, other ring protons between 4.15 and 5.36 ppm, and four distinct singlets for the methyl protons of the acetyl groups between 2.08 and 2.14 ppm. [14]* ¹³C NMR: The carbon spectrum would show distinct signals for the four acetyl carbonyls and methyl groups, in addition to the five carbons of the furanose ring.

-

Mass Spectrometry: Electron impact mass spectrometry typically does not show a strong molecular ion peak (m/z 318). Instead, characteristic fragmentation patterns arising from the loss of acetic acid and acetyl groups are observed. [14]

Safety and Handling

This compound is considered stable under normal laboratory conditions. [3]It is classified as a combustible solid and should be stored in a refrigerator to ensure long-term stability. [2]While it does not have any specifically identified acute hazards, standard laboratory personal protective equipment (PPE), including safety glasses and gloves, should be used when handling the compound. [3]

Conclusion

This compound is a high-value chemical intermediate with well-defined chemical and physical properties. Its utility is centered on its role as a protected L-ribose donor, enabling the stereocontrolled synthesis of L-nucleoside analogs that are critical to the development of modern pharmaceuticals. A thorough understanding of its reactivity, synthesis, and handling is essential for any researcher or drug development professional working in this field.

References

-

Guidechem. This compound.

-

PubChem. This compound.

-

Pharmaffiliates. 1,2,3,5-Tetra-O-acetyl β-L-Ribofuranose.

-

ChemicalBook. This compound synthesis.

-

Chem-Impex. β-D-Ribofuranose 1,2,3,5-tetraacetate.

-

PubChem. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose.

-

ChemicalBook. This compound | 144490-03-9.

-

Google Patents. EP1537134B1 - Process for producing a ribofuranose.

-

Sigma-Aldrich. L-Ribofuranose 1,2,3,5-tetra-O-acetate = 99.0 144490-03-9.

-

Google Patents. US20040034213A1 - Process for producing a ribofuranose.

-

BOC Sciences. Understanding the Synthesis Applications of Tetraacetyl Ribofuranose.

-

ChemicalBook. beta-D-Ribofuranose 1,2,3,5-tetraacetate(13035-61-5) 1H NMR.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Nucleoside Analogs: Utilizing this compound.

-

Cayman Chemical. β-D-Ribofuranose 1,2,3,5-tetraacetate.

-

Wikipedia. 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.

-

Chem-Space. This compound | CAS 144490-03-9.

-

Santa Cruz Biotechnology. β-L-Ribofuranose 1,2,3,5-tetra-O-acetate | CAS 144490-03-9.

-

United States Biological. 1,2,3,5-Tetra-O-acetyl β-D-Ribofuranose - Data Sheet.

-

Bertin Bioreagent. β-D-Ribofuranose 1,2,3,5-tetraacetate.

-

Autech Industry Co.,Limited. Buying Guide: High-Purity Ribofuranose Tetraacetate for Your Research.

-

Google Patents. US7034161B2 - Process for producing a ribofuranose.

Sources

- 1. nbinno.com [nbinno.com]

- 2. organicintermediate.com [organicintermediate.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. (2R,3S,4S,5S)-5-(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate | C13H18O9 | CID 908100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. usbio.net [usbio.net]

- 8. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 9. US20040034213A1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. caymanchem.com [caymanchem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 14. beta-D-Ribofuranose 1,2,3,5-tetraacetate(13035-61-5) 1H NMR spectrum [chemicalbook.com]

1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose structure and stereochemistry

An In-depth Technical Guide to 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose: Structure, Stereochemistry, and Application

Abstract

1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is a pivotal intermediate in the synthesis of L-nucleoside analogues, a class of compounds with significant therapeutic applications, particularly as antiviral and anticancer agents.[1][2] Unlike their naturally occurring D-enantiomers, L-nucleosides often exhibit unique biological activities, improved metabolic stability, and reduced toxicity.[3][4] This guide provides a comprehensive technical overview of the structure, stereochemistry, synthesis, and characterization of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies and the self-validating protocols for its characterization, establishing a foundation for its effective use in medicinal chemistry.

The Significance of L-Configuration in Nucleoside Therapeutics

The vast majority of nucleosides in biological systems are of the D-configuration. However, the discovery that L-nucleosides can possess potent biological activity has opened a new frontier in drug development.[3][5] L-nucleoside analogues, such as Lamivudine (3TC) and Telbivudine, are cornerstone therapies for HIV and Hepatitis B, respectively.[3][6] Their efficacy stems from their ability to be recognized and processed by viral polymerases, leading to chain termination of the nascent viral DNA or RNA, while often being poor substrates for human polymerases, which contributes to a favorable safety profile.[4][5]

The synthesis of these vital therapeutic agents relies on the availability of chiral precursors in the L-configuration. L-Ribose, the enantiomer of the naturally abundant D-ribose, is a common starting material for a wide array of L-nucleosides.[1][2][7] To facilitate its use in glycosylation reactions, the hydroxyl groups of L-ribose are typically protected. The fully acetylated derivative, 1,2,3,5-Tetra-O-acetyl-L-ribofuranose, is a stable, crystalline solid that serves as a versatile glycosyl donor, making it a compound of high strategic importance in pharmaceutical synthesis.[8][9]

Elucidation of the Core Structure

A precise understanding of the molecule's three-dimensional architecture is critical for its application in stereospecific synthesis.

Chemical Structure

1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is a peracetylated derivative of L-ribose in its five-membered furanose ring form. Its chemical formula is C₁₃H₁₈O₉, with a molecular weight of 318.28 g/mol .[10][11] The structure consists of:

-

An L-Ribofuranose Core: A pentose sugar ring with an L-configuration.

-

Four O-acetyl Groups: These protecting groups are attached to the hydroxyls at carbons C1, C2, C3, and C5, enhancing the molecule's stability and solubility in organic solvents and activating the anomeric carbon for glycosylation.[12]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 144490-03-9 | [11][13] |

| Molecular Formula | C₁₃H₁₈O₉ | [10][11] |

| Molecular Weight | 318.28 g/mol | [10][11] |

| IUPAC Name | [(2S,3S,4S,5R)-3,4,5-triacetoxytetrahydrofuran-2-yl]methyl acetate | [14] |

| Appearance | White to off-white solid/powder | [9] |

| Melting Point | 80-83 °C | [9] |

| Solubility | Sparingly soluble in chloroform and slightly soluble in methanol | [9] |

Critical Stereochemistry: β-Anomer and L-Series

The stereochemistry of this molecule dictates its utility. Two key aspects define its configuration:

-

L-Configuration: The "L" designation refers to the stereocenter furthest from the anomeric carbon (C4 in this case). Its configuration is analogous to that of L-glyceraldehyde, with the CH₂OAc group at C4 oriented to the left in a standard Fischer projection of the parent L-ribose. This "unnatural" configuration is fundamental to the biological activity of the resulting nucleoside analogues.[3]

-

β-Configuration: This describes the stereochemistry at the anomeric carbon (C1). In the β-anomer of a ribofuranose, the substituent at C1 (the acetyl group) is on the same face of the ring as the adjacent C2 substituent and cis to the CH₂OAc group at C4. This orientation is crucial for synthesizing β-L-ribonucleosides, which are the biologically active forms for many antiviral drugs.[8][15]

Caption: Key stereochemical features of the target molecule.

Synthesis and Purification

The synthesis of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose typically starts from L-ribose, which can itself be synthesized from more accessible sugars like L-arabinose via epimerization.[7] The most direct method involves the peracetylation of L-ribose.

Synthetic Rationale

The reaction involves treating L-ribose with an excess of an acetylating agent, commonly acetic anhydride, in the presence of a base, such as pyridine.

-

Acetic Anhydride (Ac₂O): Serves as the source of the acetyl groups. It is highly reactive and readily acylates the hydroxyl groups of the sugar.

-

Pyridine: Acts as both a solvent and a catalyst. As a base, it neutralizes the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. It also acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate.

This process typically results in a mixture of α and β anomers.[16] The β-anomer is often the thermodynamically more stable product and can be preferentially crystallized or separated by chromatography.

Experimental Protocol: Peracetylation of L-Ribose

This protocol is a representative method adapted from common laboratory procedures.[16][17][18]

Materials:

-

L-Ribose

-

Anhydrous Pyridine

-

Acetic Anhydride (Ac₂O)

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, suspend L-ribose (1.0 eq) in anhydrous pyridine (approx. 5-10 mL per gram of L-ribose).

-

Cooling: Cool the suspension to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon adding acetic anhydride.

-

Acetylation: Add acetic anhydride (5.0 eq, a slight excess for each of the four OH groups plus the anomeric one) dropwise to the stirred suspension. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of ice-cold water.

-

Extraction: Dilute the mixture with dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution (to remove excess acetic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or syrup.[18]

-

Purification: Purify the crude mixture by silica gel column chromatography using an ethyl acetate/hexane gradient to separate the α and β anomers. The desired β-anomer is typically the major product and can be isolated as a white solid upon solvent removal.[16]

Spectroscopic and Analytical Characterization

Confirming the identity and stereochemistry of the synthesized product is a critical self-validating step. NMR spectroscopy is the most definitive technique for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a wealth of structural information, particularly regarding the stereochemistry at the anomeric center.

-

¹H NMR: The anomeric proton (H1) of the β-anomer typically appears as a singlet or a narrow doublet around 6.0-6.2 ppm. The key diagnostic feature is the small coupling constant (JH1-H2) which is typically < 2 Hz. This small coupling is due to the trans relationship (approx. 90° dihedral angle) between H1 and H2 in the common envelope conformations of β-ribofuranosides. In contrast, the α-anomer would show a larger JH1-H2 coupling constant (approx. 4-5 Hz). The protons of the four acetyl groups will appear as distinct singlets in the 1.9-2.1 ppm region.

-

¹³C NMR: The anomeric carbon (C1) of the β-anomer is typically observed around 98-100 ppm. The other ring carbons appear between 70-80 ppm, while the acetyl carbonyl carbons resonate around 169-171 ppm.

Table 2: Representative ¹H NMR Chemical Shifts (in CDCl₃)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Rationale |

| H1 | ~6.15 | s or d | JH1-H2 < 2 | Confirms β-anomeric configuration |

| H2 | ~5.35 | d | JH2-H3 ~5-6 | |

| H3 | ~5.30 | t | JH3-H4 ~6-7 | |

| H4 | ~4.40 | m | - | |

| H5, H5' | ~4.25 | m | - | |

| CH₃ (acetyl) | ~2.10, 2.08, 2.05, 2.00 | 4 x s | - | Four distinct acetyl groups |

Note: Exact chemical shifts and coupling constants can vary based on solvent and spectrometer frequency. The data presented is a generalized representation based on typical spectra.[19]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Using techniques like Electrospray Ionization (ESI), the molecule is often observed as an adduct with sodium [M+Na]⁺ at an m/z of approximately 341.27, corresponding to the molecular formula C₁₃H₁₈O₉Na. This confirms the successful peracetylation.

Application in Drug Development Workflow

The primary role of 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is to act as a glycosyl donor in the synthesis of L-nucleosides. The acetyl group at C1 serves as a good leaving group under Lewis acid catalysis, allowing for the stereoselective formation of the crucial β-N-glycosidic bond.

Caption: Workflow from L-Ribose to a target β-L-Nucleoside.

Conclusion

1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is more than just a protected sugar; it is an enabling molecule that provides a practical entry point into the synthesis of medicinally vital L-nucleoside analogues. Its well-defined structure and stereochemistry, coupled with robust synthetic and purification protocols, make it an indispensable tool for researchers in drug discovery. A thorough characterization, primarily through NMR spectroscopy, is essential to validate its stereochemical integrity, ensuring the successful synthesis of the intended biologically active β-L-nucleoside targets.

References

- Gumina, G., Chong, Y., Choo, H., Song, G. Y., & Chu, C. K. (2002). L-nucleosides: antiviral activity and molecular mechanism. Current topics in medicinal chemistry, 2(10), 1065–1086.

- Banaszek, A., & Grynkiewicz, G. (2022). Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(45), 29541-29553.

- ResearchGate. (n.d.).

- Kim, J. H., Kim, H. S., & Kim, B. H. (2002). A practical synthesis of L-ribose. Chemical & pharmaceutical bulletin, 50(6), 866–868.

- De Clercq, E. (2021). Broad spectrum antiviral nucleosides—Our best hope for the future. Molecules, 26(23), 7343.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Application of 2-Deoxy-L-ribose in Pharmaceuticals.

- PubChem. (n.d.). 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose.

- ResearchGate. (n.d.).

- Lin, C., & Chang, C. (2021). Advances in Therapeutic L-Nucleosides and L-Nucleic Acids with Unusual Handedness. International Journal of Molecular Sciences, 23(1), 143.

- RSC Publishing. (2022). SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides.

- ResearchGate. (n.d.). Synthesis of Peracylated Derivatives of l-Ribofuranose from d-Ribose and Their Use for the Preparation of β-l-Ribonucleosides. Request PDF.

- Guidechem. (n.d.). This compound.

- Chemicalbook. (n.d.). This compound synthesis.

- Dextra Laboratories. (n.d.). 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose.

- Chemicalbook. (n.d.). This compound. CAS 144490-03-9.

- Google Patents. (n.d.). Process for producing a ribofuranose. EP1537134B1.

- National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Nucleoside Analogues. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

- Autech Industry Co.,Limited. (n.d.). This compound. CAS 144490-03-9.

- LGC Standards. (n.d.). 1,2,3,5-Tetra-O-acetyl beta-L-Ribofuranose.

- Pharmaffiliates. (n.d.). 1,2,3,5-Tetra-O-acetyl β-L-Ribofuranose. 144490-03-9.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. L-nucleosides: antiviral activity and molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nucleoside Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Broad spectrum antiviral nucleosides—Our best hope for the future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. A practical synthesis of L-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. organicintermediate.com [organicintermediate.com]

- 10. (2R,3S,4S,5S)-5-(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate | C13H18O9 | CID 908100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. dextrauk.com [dextrauk.com]

- 12. Page loading... [guidechem.com]

- 13. This compound | 144490-03-9 [chemicalbook.com]

- 14. 1,2,3,5-Tetra-O-acetyl beta-L-Ribofuranose [lgcstandards.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 17. rsc.org [rsc.org]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. Characteristic 1 H NMR spectra of β- d -ribofuranosides and ribonucleosides: factors driving furanose ring conformations - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04274F [pubs.rsc.org]

Synthesis Pathways for 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose from L-ribose: A Senior Application Scientist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Acetylated L-Ribose

L-ribose, once a rare and costly sugar, has become a critical chiral building block in the pharmaceutical industry.[1][2] Its significance is primarily linked to its role as a precursor for L-nucleoside analogues, a class of compounds with potent antiviral activity.[2][3] Molecules such as Levovirin and Clevudine are synthesized from L-ribose derivatives.[1] The conversion of L-ribose into a more reactive, protected form is a crucial first step in these synthetic campaigns. 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose is a key intermediate in this process, serving as a stable, activated form of L-ribose for subsequent glycosylation reactions.[4][5] This guide provides a detailed examination of the primary synthesis pathways from L-ribose, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices to empower researchers in their drug development efforts.

Pathway 1: Direct Per-acetylation with Acetic Anhydride and Pyridine

The most direct method for synthesizing the target compound is the complete acetylation (per-acetylation) of all hydroxyl groups on L-ribose using acetic anhydride, with pyridine serving as both a solvent and a catalyst.[6][7] This approach is favored for its simplicity and use of common laboratory reagents.

Mechanism and Rationale

The acetylation of alcohol functional groups with acetic anhydride is a classic esterification reaction.[8] In carbohydrate chemistry, this reaction is fundamental for protecting hydroxyl groups, rendering them non-reactive for subsequent transformations.[7]

The key components of this reaction are:

-

L-ribose : The starting substrate with four hydroxyl groups available for acetylation.

-

Acetic Anhydride (Ac₂O) : The acetylating agent. It is highly reactive due to the two carbonyl groups and the good leaving group (acetate).[8]

-

Pyridine : A tertiary amine base that plays a dual role.[9] First, it acts as a nucleophilic catalyst, reacting with acetic anhydride to form a highly reactive acetylpyridinium ion intermediate. Second, it serves as an acid scavenger, neutralizing the acetic acid byproduct generated during the reaction, which drives the equilibrium towards the product.[8][9]

The overall reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxyl groups of L-ribose attack the electrophilic carbonyl carbon of the activated acetylating agent.

Caption: General mechanism of pyridine-catalyzed acetylation.

A critical outcome of this direct approach is the formation of a mixture of anomers: the α- and β-forms of the tetra-acetylated ribofuranose.[5] The anomeric hydroxyl group (at the C1 position) can adopt one of two stereochemical orientations. The ratio of these anomers can be influenced by reaction conditions, but separation is typically required to isolate the desired β-anomer.

Experimental Protocol: Direct Acetylation

This protocol is a representative procedure based on established methods.[7]

-

Preparation : In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve L-ribose (1.0 equivalent) in dry pyridine (5-10 mL per mmol of ribose).

-

Cooling : Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction upon adding the acetic anhydride.

-

Addition of Reagent : Add acetic anhydride (a slight excess, typically 1.5-2.0 equivalents per hydroxyl group, so 6-8 equivalents total) dropwise to the stirred solution at 0°C.

-

Reaction : Allow the mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. This can take several hours.

-

Quenching : Quench the reaction by carefully adding methanol to consume any remaining acetic anhydride.

-

Work-up :

-

Co-evaporate the reaction mixture with toluene under reduced pressure to remove the majority of the pyridine.[9]

-

Dilute the residue with an organic solvent like ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl (to remove residual pyridine), saturated aqueous NaHCO₃ (to remove acetic acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

-

-

Purification : Purify the crude mixture of anomers using silica gel column chromatography to isolate the desired 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose.

Pathway 2: Multi-Step Synthesis via Acetolysis

An alternative, industrially relevant pathway involves a three-transformation, "one-pot" or sequential process that can offer better control over the final product mixture.[4][5] This method follows a strategy of: 1) Acetal formation, 2) Acetylation, and 3) Acetolysis.[5][10]

Rationale and Workflow

The logic behind this pathway is to first protect the anomeric carbon as a methyl glycoside. This locks the sugar in its furanose ring structure. The remaining hydroxyls are then acetylated. Finally, the anomeric methoxy group is replaced with an acetyl group in an acetolysis step, which can provide a more favorable β/α ratio.[10]

Caption: Workflow for the multi-step synthesis pathway.

Experimental Protocol: Multi-Step Synthesis

This protocol synthesizes insights from various patented and published manufacturing processes.[4][5][10]

-

Acetal Formation :

-

Suspend L-ribose (1.0 eq) in methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid or HCl at room temperature.

-

Stir for several hours until the L-ribose is fully converted to methyl L-ribofuranoside.

-

-

Acetylation :

-

To the above mixture, add pyridine followed by acetic anhydride.

-

Heat the reaction mixture to facilitate the acetylation of the C2, C3, and C5 hydroxyl groups.

-

Monitor by TLC for the formation of Methyl 2,3,5-tri-O-acetyl-L-ribofuranoside.

-

-

Acetolysis :

-

After acetylation is complete, concentrate the mixture to remove methanol and pyridine.

-

Add acetic acid and acetic anhydride to the residue.

-

Cool the mixture in an ice bath and add concentrated sulfuric acid dropwise.[11]

-

Allow the reaction to stir at room temperature for 1.5-2 hours.[11] This step cleaves the methyl glycoside and installs an acetyl group at the anomeric position.

-

-

Work-up and Purification :

-

The work-up is similar to the direct method, involving neutralization with a base (e.g., sodium acetate or sodium bicarbonate), extraction with an organic solvent, washing, and drying.[11]

-

The final crude product is then purified, typically by recrystallization from a solvent like diethyl ether or by column chromatography, to isolate the pure β-anomer.[5]

-

Comparative Analysis and Data

The choice of pathway often depends on the desired scale, purity requirements, and available resources. The direct method is simpler for lab-scale synthesis, while the multi-step approach is often optimized for industrial production where control over the anomeric ratio can reduce costly purification steps.

| Parameter | Pathway 1: Direct Acetylation | Pathway 2: Multi-Step via Acetolysis | Reference |

| Complexity | Low (Single synthetic step) | Moderate (Multiple transformations) | [5][7] |

| Control | Less control over anomeric ratio | Potentially better control over β/α ratio | [5][10] |

| Typical β/α Ratio | Variable, often requires separation | Can be optimized, e.g., 94/6 reported | [11] |

| Overall Yield (β-anomer) | ~57% after recrystallization | ~73% reported in an optimized process | [5][11] |

| Reagents | L-Ribose, Ac₂O, Pyridine | L-Ribose, MeOH, H₂SO₄, Ac₂O, Pyridine, AcOH | [10][11] |

Purification and Characterization

Purification

Regardless of the synthetic pathway, the final step is the purification of the target β-anomer from the α-anomer and other impurities.

-

Recrystallization : If a solid crude product is obtained, recrystallization is an effective method for obtaining high-purity material. A common solvent is diethyl ether.[5]

-

Silica Gel Chromatography : For oily residues or mixtures that are difficult to crystallize, column chromatography is the standard method for separating the α and β anomers.

Characterization

The structure and purity of the final product, 1,2,3,5-Tetra-O-acetyl-β-L-ribofuranose, are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for confirming the structure. Key signals in the ¹H NMR spectrum (for the analogous D-enantiomer) include:

-

Mass Spectrometry (MS) : To confirm the molecular weight (318.28 g/mol ).[13][14]

-

Melting Point : The pure β-anomer is a white to off-white powder with a reported melting point of 80-83°C.[15]

Caption: Generalized workflow from synthesis to analysis.

References

- Lec10 - Alkylation and Acetylation of Sugars. (2024). YouTube.

- 1,2,3,5-TETRA-O-ACETYL-BETA-L-RIBOFURANOSE synthesis. (n.d.). Chemicalbook.

- Synthesis of Methyl 1-(2,3,5-Tri-O-acetyl-β-l-ribofuranosyl). (n.d.). ACS Publications.

- Process for producing a ribofuranose. (n.d.). Google Patents.

- beta-D-Ribofuranose 1,2,3,5-tetraacetate(13035-61-5) 1H NMR. (n.d.). ChemicalBook.

- Supramolecular assisted O-acylation of carbohydrates. (2015). Green Chemistry (RSC Publishing). DOI:10.1039/D5GC00499C.

- O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols (GlycoPODv2).

- Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. (n.d.). [Source not specified].

- How can I get acetylation with acetic anhydride and prydine?. (2014). ResearchGate.

- Process for producing a ribofuranose. (n.d.). Google Patents.

- This compound. (n.d.). ChemicalBook.

- L-Ribose, a New Chiral Block for L-Nucleoside Analogues. (2008). ResearchGate.

- Examples of antiviral drugs synthesized from l-ribose and its derivatives. (n.d.). ResearchGate.

- The Synthesis of Ribose and Nucleoside Derivatives. (n.d.). Madridge Publishers.

- This compound. (n.d.). PubChem.

- 1,2,3,5-Tetra-O-acetyl β-L-Ribofuranose. (n.d.). Pharmaffiliates.

- This compound. (n.d.). [Source not specified].

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. madridge.org [madridge.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP1537134B1 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 6. Supramolecular assisted O -acylation of carbohydrates - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC00499C [pubs.rsc.org]

- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. US7034161B2 - Process for producing a ribofuranose - Google Patents [patents.google.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. beta-D-Ribofuranose 1,2,3,5-tetraacetate(13035-61-5) 1H NMR spectrum [chemicalbook.com]

- 13. (2R,3S,4S,5S)-5-(acetoxymethyl)tetrahydrofuran-2,3,4-triyl triacetate | C13H18O9 | CID 908100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. organicintermediate.com [organicintermediate.com]

Physical properties like melting point and solubility of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose

An In-Depth Technical Guide to the Physical Properties of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose

Introduction: Understanding a Key Synthetic Intermediate

This compound is a fully acetylated derivative of L-ribofuranose, a five-carbon sugar that is an enantiomer of the more common D-ribose found in RNA. The presence of acetyl protecting groups on all its hydroxyl functionalities enhances its stability and, critically, modifies its solubility profile, making it a versatile intermediate in synthetic organic chemistry.[1][2] It is particularly valuable in the synthesis of L-nucleoside analogues, which are investigated for their potential as antiviral and anticancer agents.

This guide provides a detailed examination of two fundamental physical properties of this compound: its melting point and solubility. For researchers in medicinal chemistry and drug development, a precise understanding of these characteristics is not merely academic; it is foundational for establishing identity, assessing purity, and designing effective reaction and purification protocols.

Section 1: Melting Point Analysis for Purity Assessment

The melting point of a crystalline solid is a highly sensitive indicator of its purity. For a pure compound, the melting range—the span between the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid—is typically narrow, often within 1-2°C.[3] The presence of even minor impurities disrupts the crystalline lattice, leading to a depression and broadening of the melting point range.[3][4] Therefore, accurate melting point determination is the first and most crucial step in validating the quality of a synthetic intermediate like this compound.

Quantitative Data: Melting Point

Multiple sources consistently report the melting point of this compound within a narrow and well-defined range, confirming its characterization as a white to off-white crystalline solid.[5][6]

| Physical Property | Reported Value (°C) | Source |

| Melting Point | 80-83 °C | Sigma-Aldrich, ChemicalBook[7] |

| Melting Point | 80-82 °C | United States Biological[5] |

| Melting Point | 82.0 to 85.0 °C | TCI Chemicals[8] |

| Melting Point | 81-83 °C | Sigma-Aldrich |

Experimental Protocol: Capillary Melting Point Determination

The following protocol outlines a self-validating method for accurately determining the melting point range using a standard digital melting point apparatus. The causality behind this procedure is to ensure uniform heat transfer and precise observation.

Methodology:

-

Sample Preparation: Finely crush a small amount of the this compound sample into a powder using a mortar and pestle.[4] This ensures uniform packing and efficient heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the closed end. A sample height of 1-2 mm is optimal.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Run (Optional but Recommended): Set a rapid heating rate (e.g., 10-15°C per minute) to quickly determine an approximate melting range. This prevents spending excessive time on the precise measurement.

-

Accurate Measurement: Allow the apparatus to cool to at least 15°C below the approximate melting point observed.[4] Insert a new sample and set a slow, controlled heating rate of 1-2°C per minute. A slow rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.[4]

-

Data Recording:

-

Record the temperature (T1) at which the first liquid droplet is observed.

-

Record the temperature (T2) at which the last crystal of the solid melts completely.[4]

-

-

Reporting: The melting point is reported as the range T1-T2. For a high-purity sample, this range should be narrow and fall within the literature values.

Workflow Visualization: Melting Point Determination

The following diagram illustrates the logical flow of the melting point determination protocol, emphasizing the decision points that ensure accuracy.

Caption: Workflow for accurate melting point determination.

Section 2: Solubility Profile for Reaction and Purification Design

The solubility of a compound dictates the choice of solvents for chemical reactions, extractions, and crystallization-based purifications. The acetylation of the four hydroxyl groups in L-ribofuranose drastically alters its polarity. While the parent sugar is water-soluble, the acetylated form gains significant lipophilic character, rendering it soluble in various organic solvents.[1][2]

Quantitative and Qualitative Solubility Data

This compound is generally described as being soluble in common organic solvents but poorly soluble in water.[10][11]

| Solvent | Solubility Description | Source |

| Chloroform | Sparingly Soluble | United States Biological[5], ChemicalBook[6][7] |

| Methanol | Slightly Soluble | United States Biological[5], ChemicalBook[6][7] |

| Pyridine | Slightly Soluble | ChemicalBook[6][7] |

| Dimethylformamide (DMF) | 10 mg/mL | Cayman Chemical[12] |

| Dimethyl sulfoxide (DMSO) | 10 mg/mL | Cayman Chemical[12] |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | Cayman Chemical[12] |

| Water | Does not mix well; Sparingly soluble | Santa Cruz Biotechnology[11], Guidechem[10] |

Expert Insight: The acetyl groups mask the polar hydroxyl groups of the parent ribose, preventing the formation of strong hydrogen bonds with water.[13] Conversely, the ester functionalities and the overall less polar nature of the molecule allow for favorable dipole-dipole and van der Waals interactions with organic solvents like chloroform.

Experimental Protocol: Qualitative Solubility Assessment

This protocol provides a standardized method for qualitatively assessing solubility, which is essential for selecting appropriate solvent systems.

Methodology:

-

Preparation: Arrange a series of clean, labeled test tubes, one for each solvent to be tested.

-

Analyte Addition: Accurately weigh and add approximately 10 mg of this compound to each test tube.

-

Solvent Addition: Add the first solvent to its corresponding tube in incremental volumes (e.g., start with 0.5 mL).

-

Mixing: Agitate the mixture vigorously (e.g., using a vortex mixer) for 30-60 seconds at a controlled, ambient temperature.

-

Observation: Visually inspect the mixture against a contrasting background.

-

Incremental Addition: If the substance did not fully dissolve, add another increment of solvent (e.g., 0.5 mL) and repeat the mixing and observation steps. Continue until the solid dissolves or a total volume of 3 mL is reached.

-

Data Recording: Record the observations for each solvent, noting the approximate volume required for dissolution, if any.

Workflow Visualization: Solubility Testing

The following diagram outlines the systematic process for evaluating the solubility of the compound in various solvents.

Caption: Systematic workflow for qualitative solubility testing.

References

-

Acetylation and Melting Point of Glucose. Scribd. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

LAB 9 - TESTS FOR CARBOHYDRATES. Chemistry LibreTexts. [Link]

-

Carbohydrate Solubility. StudySmarter. [Link]

-

Solubility of Carbohydrate in Water. YouTube. [Link]

-

1,2,3,5-Tetraacetyl-beta-D-ribofuranose. PubChem, National Center for Biotechnology Information. [Link]

-

Qualitative Analysis of Carbohydrates. YouTube, MeitY OLabs. [Link]

-

Experiment 1 Test For Carbohydrates. Scribd. [Link]

-

Determination of the melting point. University of Technology, Iraq. [Link]

-

Experiment 1: Melting-point Determinations. Athabasca University. [Link]

-

experiment (1) determination of melting points. University of Anbar. [Link]

-

Experiment-1 Aim - To determine the melting point of given solid substance. A-Z Chemistry. [Link]

Sources

- 1. beta-D-Ribofuranose 1,2,3,5-tetraacetate | 13035-61-5 [chemicalbook.com]

- 2. CAS 13035-61-5: β-D-Ribofuranose, 1,2,3,5-tetraacetate [cymitquimica.com]

- 3. athabascau.ca [athabascau.ca]

- 4. almaaqal.edu.iq [almaaqal.edu.iq]

- 5. usbio.net [usbio.net]

- 6. organicintermediate.com [organicintermediate.com]

- 7. This compound CAS#: 144490-03-9 [amp.chemicalbook.com]

- 8. Tetra-O-acetyl-beta-D-ribofuranose | 13035-61-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Page loading... [guidechem.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. caymanchem.com [caymanchem.com]

- 13. studysmarter.co.uk [studysmarter.co.uk]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

Spectroscopic Characterization of 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 1,2,3,5-Tetra-O-acetyl-beta-L-ribofuranose (CAS 144490-03-9), a key intermediate in nucleoside synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource for the structural elucidation and quality control of this important carbohydrate derivative. As the spectroscopic properties of enantiomers are identical (excluding optical rotation), data from its D-enantiomer, 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose (CAS 13035-61-5), is utilized as a direct proxy where specific data for the L-enantiomer is not available.

Molecular Structure and Spectroscopic Overview

This compound is a fully protected form of L-ribofuranose, where all hydroxyl groups are acetylated. This peracetylation enhances its solubility in organic solvents and allows for regioselective manipulations in synthetic chemistry. The beta configuration at the anomeric center (C-1) is crucial for its application in the synthesis of biologically active beta-nucleosides.

The structural confirmation of this molecule relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's atomic connectivity, functional groups, and overall mass.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, the key absorptions are associated with the ester carbonyl groups and the C-O bonds.

Table 3: Key IR Absorption Bands for 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose

| Wavenumber (cm⁻¹) | Functional Group |

| ~1740-1750 | C=O stretch (ester) |

| ~1220-1240 | C-O stretch (ester) |

| ~1040-1080 | C-O stretch (ring ether) |

Data interpreted from the spectrum available on PubChem for the D-enantiomer.

Interpretation of the IR Spectrum:

-

Carbonyl Stretch: The strong absorption band in the region of 1740-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester functional groups. The presence of four acetyl groups results in a very intense band in this region.

-

C-O Stretch: The strong absorption around 1220-1240 cm⁻¹ is attributed to the C-O stretching of the acetate groups.

-

Ring Ether C-O Stretch: The absorption in the 1040-1080 cm⁻¹ region is characteristic of the C-O stretching of the furanose ring ether.

Experimental Protocol for FTIR Spectroscopy

Attenuated Total Reflectance (ATR) FTIR is a convenient method for acquiring the IR spectrum of a solid sample.

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the crystalline this compound directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its identity and structure.

Table 4: Mass Spectrometry Data for 1,2,3,5-Tetra-O-acetyl-beta-D-ribofuranose

| m/z | Interpretation |

| 318 | [M]⁺ (Molecular Ion) |

| 259 | [M - OAc]⁺ |

| 199 | [M - OAc - AcOH]⁺ |

| 157 | |

| 139 | |

| 115 | |

| 43 | [CH₃CO]⁺ (Base Peak) |

Data sourced from ChemicalBook for the D-enantiomer. [1] Interpretation of the Mass Spectrum:

The fragmentation of acetylated carbohydrates in the mass spectrometer is a complex process involving the cleavage of glycosidic bonds and the loss of acetyl groups.

-

Molecular Ion: The molecular ion peak at m/z 318 corresponds to the molecular weight of the compound (C₁₃H₁₈O₉).

-

Loss of Acetoxy Group: The peak at m/z 259 results from the loss of an acetoxy radical.

-

Further Fragmentation: Subsequent losses of acetic acid (60 Da) and other fragments lead to the observed lower mass ions.

-

Base Peak: The base peak at m/z 43 is characteristic of the acylium ion ([CH₃CO]⁺), which is a very stable fragment.

Caption: Simplified fragmentation pathway of 1,2,3,5-Tetra-O-acetyl-beta-ribofuranose.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation of the molecular ion.

-

Analysis: Acquire the mass spectrum in positive ion mode.

-

Tandem MS (MS/MS): For more detailed structural information, perform tandem mass spectrometry by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragmentation pattern.

Conclusion

The combination of NMR, IR, and MS provides a robust analytical framework for the comprehensive characterization of this compound. The data and protocols presented in this guide serve as a valuable resource for ensuring the identity, purity, and structural integrity of this key synthetic intermediate, thereby supporting the advancement of research and development in medicinal chemistry and drug discovery.

References

-

PubChem. 1,2,3,5-Tetraacetyl-beta-D-ribofuranose. National Center for Biotechnology Information. Available at: [Link].

Sources

An In-depth Technical Guide to the Biological Activity of L-ribofuranose Tetraacetate and its Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis and biological significance of L-ribofuranose tetraacetate and its derivatives. While L-ribofuranose tetraacetate itself is primarily a chemically stable, lipophilic precursor, its true value lies in its role as a pivotal chiral building block for the synthesis of L-nucleoside analogs. These unnatural enantiomers of natural nucleosides have garnered significant attention in medicinal chemistry due to their potent antiviral and anticancer activities. This guide will delve into the synthetic methodologies for producing L-ribofuranose tetraacetate and its subsequent conversion into biologically active nucleosides. We will explore the multifaceted mechanisms of action of these derivatives, including the inhibition of viral polymerases, induction of lethal mutagenesis in viruses, and disruption of DNA synthesis and cell signaling pathways in cancer cells. Furthermore, this document provides detailed, field-proven protocols for assessing the cytotoxic and antiviral properties of these compounds, offering researchers and drug development professionals a thorough resource to support their work in this promising area of therapeutic development.

Introduction: The Significance of L-Nucleosides and the Role of L-Ribofuranose Tetraacetate

The vast majority of biologically relevant sugars and nucleosides exist in the D-enantiomeric form. However, the synthesis of their "mirror-image" L-counterparts has opened up a fascinating and fruitful avenue in drug discovery. L-nucleoside analogs are often poor substrates for human enzymes, which can lead to reduced host toxicity and a more favorable pharmacokinetic profile compared to their D-enantiomers.[1] Conversely, they can effectively interact with viral enzymes or be incorporated into viral genomes, leading to potent antiviral effects.[2] Similarly, in oncology, L-nucleoside analogs can act as antimetabolites, disrupting the rapid proliferation of cancer cells.[3][4]

The synthesis of these crucial L-nucleoside analogs requires a reliable source of the L-ribofuranose sugar moiety. β-L-Ribofuranose 1,2,3,5-tetraacetate serves as an ideal precursor for this purpose. The acetyl groups enhance the compound's stability and solubility in organic solvents, facilitating its use in various synthetic reactions.[5] It acts as a protected form of L-ribose, allowing for the stereoselective formation of the critical β-glycosidic bond that links the sugar to a nucleobase. In essence, while L-ribofuranose tetraacetate does not exhibit significant intrinsic biological activity, it is the gateway to a class of powerful therapeutic agents. This guide will illuminate the path from this key intermediate to its biologically active derivatives.

Synthesis of β-L-Ribofuranose 1,2,3,5-tetraacetate

The efficient synthesis of β-L-ribofuranose 1,2,3,5-tetraacetate is a critical first step in the development of L-nucleoside analogs. A common and effective method involves the acetylation of L-ribose using acetic anhydride, often in the presence of an acid catalyst. The following protocol provides a detailed methodology.

Experimental Protocol: Synthesis of β-L-Ribofuranose 1,2,3,5-tetraacetate

Materials:

-

L-ribose

-

Acetic anhydride

-

Acetic acid

-

Pyridine

-

Concentrated sulfuric acid

-

Diisopropyl ether

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Ice bath

-

Round-bottom flask and standard glassware

-

Reaction Setup: In a four-necked flask under a nitrogen atmosphere, add L-ribose.

-

Addition of Reagents: To the L-ribose, add acetic anhydride (2.0 equivalents), acetic acid (2.0 equivalents), and pyridine (0.8 equivalents).

-

Catalyst Addition: Cool the mixture in an ice bath to 0 ± 5°C. While stirring, slowly add concentrated sulfuric acid (2.2 equivalents) dropwise, maintaining the internal temperature at 0 ± 5°C.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1.5 hours.

-

Crystallization: Cool the reaction solution back to 0 ± 5°C in an ice bath. Add diisopropyl ether and continue stirring in the ice bath for 4 hours to induce crystallization. The product can be further crystallized by storing it in a refrigerator overnight at ≤ 5°C.

-

Work-up: While keeping the mixture in an ice bath, add sodium acetate and stir for 30 minutes. Add ethyl acetate and neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Perform a liquid-liquid extraction. Separate the organic layer and extract the aqueous layer again with ethyl acetate. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

-

Purification: The crude product, a mixture of α- and β-anomers, can be purified by recrystallization from a suitable solvent like ethyl ether to yield the pure β-anomer.[7]

Causality: The use of sulfuric acid as a catalyst facilitates the acetolysis and the formation of the per-acetylated ribofuranose.[7] Pyridine acts as a base to neutralize any generated acids. The work-up with sodium bicarbonate is crucial to neutralize the strong acid catalyst, and the subsequent extraction isolates the acetylated sugar from aqueous-soluble byproducts.

Visualization: Synthesis Workflow

Caption: Workflow for the synthesis of β-L-ribofuranose 1,2,3,5-tetraacetate.

Biological Activities of L-Ribofuranose Derivatives

As previously stated, the biological relevance of L-ribofuranose tetraacetate stems from its conversion into L-nucleoside analogs. These derivatives have demonstrated significant therapeutic potential, primarily in the fields of virology and oncology.

Antiviral Activity

L-nucleoside analogs are potent inhibitors of a wide range of viruses. Their mechanism often involves the inhibition of viral replication by targeting the viral RNA-dependent RNA polymerase (RdRp).[9][10] A notable example is Levovirin, the L-enantiomer of the broad-spectrum antiviral drug Ribavirin. While Levovirin itself lacks direct antiviral activity, it exhibits immunomodulatory effects similar to Ribavirin.[11][12] Other L-nucleoside analogs, however, have shown direct and potent antiviral effects against viruses such as Hepatitis C virus (HCV), Hepatitis B virus (HBV), and various flaviviruses like Dengue and Yellow Fever virus.[13][14][15]

Table 1: Antiviral Activity of Selected Nucleoside Analogs (including L-analogs and related compounds)

| Compound | Virus | Cell Line | EC₅₀ (µM) | Reference |

| Compound 10 | Dengue Virus (DENV-2) | Vero | 0.4 | [13] |

| Compound 5 | Dengue Virus (DENV-3) | Vero | 2.4 | [13] |

| Sofosbuvir | Yellow Fever Virus (YFV) | RD | 0.25 | [14] |

| β-d-N⁴-hydroxycytidine | Yellow Fever Virus (YFV) | Huh-7 | 0.63 | [14] |

| GS-5734 (Remdesivir) | Ebola Virus (EBOV) | - | 0.06 | [16] |

| 2'-methyl cytidine | Hepatitis C Virus (HCV) | Huh7 | Micromolar range | [16] |

Note: This table includes examples of potent nucleoside analogs to illustrate the efficacy of this class of compounds, to which L-nucleosides belong.

Anticancer Activity

The antiproliferative activity of nucleoside analogs is a cornerstone of cancer chemotherapy. These compounds act as antimetabolites, which are structurally similar to natural metabolites and thus interfere with essential biochemical pathways. In the context of cancer, which is characterized by rapid and uncontrolled cell division, the disruption of DNA synthesis is a highly effective therapeutic strategy.[3] L-nucleoside analogs, upon intracellular phosphorylation, can be mistakenly incorporated into the DNA of cancer cells, leading to chain termination and the induction of apoptosis (programmed cell death).[1][4] Furthermore, some of these analogs can inhibit key enzymes required for nucleotide synthesis, such as ribonucleotide reductase, thereby starving the cancer cells of the building blocks needed for replication.[17] Their activity has been demonstrated against a range of human cancer cell lines, including lung, colon, and leukemia.[18]

Table 2: Cytotoxic Activity of Selected Nucleoside Analogs

| Compound | Cancer Cell Line | IC₅₀ Concentration | Reference |

| Gemcitabine | A549 (Non-small cell lung) | Time and cell-line dependent | [19] |

| Cytarabine (Ara-C) | WiDr (Colon) | Time and cell-line dependent | [19] |

| 5-Fluoro-2'-deoxyuridine (5-FdU) | Various cancer cells | Clinically feasible concentrations | [4] |

Note: This table provides examples of well-established anticancer nucleoside analogs to demonstrate the therapeutic principle that L-nucleoside analogs also exploit.

Mechanisms of Action

The therapeutic effects of L-ribofuranose derivatives are rooted in their ability to mimic natural nucleosides and interfere with fundamental cellular processes in pathogens and cancer cells.

Antiviral Mechanisms of Action

-

Inhibition of Viral RNA Polymerase: After being converted to their triphosphate form within the host cell, L-nucleoside analogs can act as competitive inhibitors of the viral RNA-dependent RNA polymerase (RdRp). They are incorporated into the growing viral RNA chain, leading to chain termination and halting replication.[9][10][21]

-

Lethal Mutagenesis (Error Catastrophe): Some analogs, once incorporated into the viral genome, can cause ambiguity in base pairing during subsequent rounds of replication. This leads to an accumulation of mutations throughout the viral genome, eventually exceeding a threshold that results in non-viable viral progeny.[9][21]

-

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): By inhibiting IMPDH, these analogs can deplete the intracellular pool of guanosine triphosphate (GTP), a crucial building block for viral RNA synthesis.[9][11]

Visualization: Antiviral Mechanisms of Action

Caption: Multifaceted antiviral mechanisms of L-nucleoside analogs.

Anticancer Mechanisms of Action

In cancer therapy, L-nucleoside analogs function as antimetabolites that exploit the high replicative rate of tumor cells.

-

Disruption of DNA Synthesis: After conversion to their triphosphate form, these analogs are incorporated into DNA by cellular polymerases. This can lead to chain termination, stalling the replication fork and inducing DNA damage responses.[3][4]

-

Inhibition of Key Enzymes: They can inhibit enzymes essential for the de novo synthesis of nucleotides, such as ribonucleotide reductase and thymidylate synthase, thus depleting the supply of dNTPs necessary for DNA replication.[17]

-

Induction of Apoptosis: The accumulation of DNA damage and cellular stress caused by these analogs triggers programmed cell death (apoptosis), selectively eliminating the rapidly dividing cancer cells.[4]

-

Modulation of Cell Signaling Pathways: Nucleoside analogs can influence critical cell survival and proliferation pathways, such as the PI3K/AKT and RAF/MEK/ERK (MAPK) pathways, further contributing to their anticancer effects.[19][22]

Visualization: Anticancer Signaling Pathways

Caption: Anticancer mechanisms of L-nucleoside analogs.

Key Experimental Protocols

To evaluate the biological activity of newly synthesized L-ribofuranose derivatives, standardized in vitro assays are essential. The following protocols for the MTT cytotoxicity assay and the plaque reduction antiviral assay are widely used and provide reliable, quantitative data.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the test compound (L-nucleoside analog) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a vehicle control (if the compound is dissolved in a solvent like DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol: In Vitro Antiviral Activity Assessment (Plaque Reduction Assay)

This assay is the gold standard for measuring the ability of a compound to inhibit viral replication. It quantifies the reduction in the formation of viral plaques (localized areas of cell death) in a cell monolayer.

-

Cell Seeding: Plate host cells (e.g., Vero cells) in 6-well or 24-well plates and grow them to form a confluent monolayer.

-

Virus Inoculation: Prepare a dilution of the virus stock that will produce a countable number of plaques (e.g., 50-100 plaques per well). Remove the culture medium from the cells and infect the monolayer with the virus suspension.

-

Adsorption: Incubate the plates for 1-2 hours at the optimal temperature for the virus (e.g., 37°C) to allow the virus to attach to and enter the cells.

-

Compound Treatment and Overlay: During the adsorption period, prepare an overlay medium (e.g., 0.6% Avicel or 0.4% agarose in culture medium) containing various concentrations of the test compound. After adsorption, remove the virus inoculum and add the compound-containing overlay to each well.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), depending on the virus. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of discrete plaques.

-

Plaque Visualization: After incubation, fix the cells with a solution like 10% formalin. Remove the overlay and stain the cell monolayer with a staining solution (e.g., 0.8% crystal violet). The viable cells will be stained, and the plaques will appear as clear, unstained areas.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the EC₅₀ value (the concentration that reduces the number of plaques by 50%).

Conclusion and Future Perspectives

β-L-Ribofuranose 1,2,3,5-tetraacetate is a cornerstone of modern medicinal chemistry, providing a critical entry point for the synthesis of L-nucleoside analogs. While inert on its own, its derivatives are potent antiviral and anticancer agents. The unique stereochemistry of L-nucleosides offers significant therapeutic advantages, including reduced host toxicity and the ability to overcome certain resistance mechanisms. The multifaceted mechanisms of action, from polymerase inhibition and lethal mutagenesis to the disruption of DNA synthesis and cellular signaling, make these compounds robust candidates for drug development.

Future research will likely focus on the development of novel L-nucleoside analogs with improved potency, broader spectrum of activity, and enhanced pharmacokinetic properties. The exploration of prodrug strategies to improve the delivery of these compounds to target tissues is also a promising area. As our understanding of viral and cancer biology deepens, the rational design of L-nucleoside analogs based on L-ribofuranose tetraacetate will continue to be a vital strategy in the fight against life-threatening diseases.

References

-

Ribavirin Mechanism. (n.d.). In Creative Diagnostics. Retrieved January 4, 2026, from [Link]

- Snell, V. (2011). The application and mechanism of action of ribavirin in therapy of hepatitis C. Journal of Biomolecular Structure and Dynamics, 28(4), 527-536.

-

Nucleoside Analogues. (2020, May 1). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Retrieved January 4, 2026, from [Link]

- Lau, J. Y., & Gish, R. G. (2006). Mechanism of Action of Ribavirin in the Treatment of Chronic Hepatitis C.

-

Ribavirin. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

- Frączak, M. A., et al. (2024). Effects of nucleoside analogues, lipophilic prodrugs and elaidic acids on core signaling pathways in cancer cells. Nucleosides, Nucleotides & Nucleic Acids, 1-16.

- Frączak, M. A., et al. (2024).

- Frączak, M. A., et al. (2024). Effects of nucleoside analogues, lipophilic prodrugs and elaidic acids on core signaling pathways in cancer cells.

- Galmarini, C. M., et al. (2021). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 22(16), 8565.

- MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital.

- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Das, D., et al. (2022). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. Viruses, 14(10), 2289.

- Julander, J. G., et al. (2019). Nucleoside Analogues with Selective Antiviral Activity against Dengue Fever and Japanese Encephalitis Viruses. Antimicrobial Agents and Chemotherapy, 63(9), e00676-19.

- Koczka, K., et al. (2021). MTT Test and Time-lapse Microscopy to Evaluate the Antitumor Potential of Nucleoside Analogues. Anticancer Research, 41(1), 181-188.

- Głowacka, I., et al. (2021). How Much Potential Do Nucleoside Analogs Offer to Combat Human Coronaviruses? International Journal of Molecular Sciences, 22(16), 8541.

- De Clercq, E. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Journal of Affective Disorders, 253, 143-161.

- Ujjin, P., et al. (2018). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus. Antimicrobial Agents and Chemotherapy, 62(11), e01411-18.

- Kopecka, J., et al. (2021). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. Cancers, 13(11), 2533.

- Ramasamy, K., et al. (2005). Process for producing a ribofuranose. U.S.

- Jordheim, L. P., et al. (2013). Nucleosides and emerging viruses: A new story. Antiviral Research, 97(1), 1-14.

- Eyer, L., et al. (2017). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Chemistry and Chemotherapy, 25(2), 46-59.

- Devaux, C. A. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Pharmaceuticals, 14(4), 358.

- Zeng, Z., et al. (2018). Administration of a Nucleoside Analog Promotes Cancer Cell Death in a Telomerase-Dependent Manner. Cell Chemical Biology, 25(3), 264-272.e5.

- Johnson, K. A., & Johnson, A. A. (2021). Mechanisms of inhibition of viral RNA replication by nucleotide analogs. Current Opinion in Structural Biology, 71, 1-9.

- Ramasamy, K., et al. (2006). Process for producing a ribofuranose. U.S.

- Liu, S., et al. (2003). Effect of ribavirin, levovirin and viramidine on liver toxicological gene expression in rats. Journal of Applied Toxicology, 23(5), 335-341.

- Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof. (2002).

- Vlietinck, A. J., & Vanden Berghe, D. A. (1990). A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants.

- Li, C., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Journal of Visualized Experiments, (180), e63529.

- Lurain, N. S., et al. (1996). A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. Antimicrobial Agents and Chemotherapy, 40(5), 1290–1293.

-

Plaque reduction assay to verify the antiviral activity of Californian natural and blanched skin almond extracts. (n.d.). In ResearchGate. Retrieved January 4, 2026, from [Link]

-